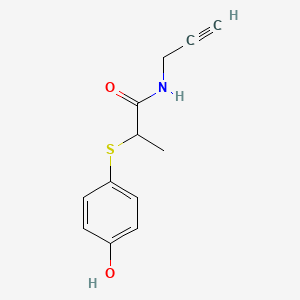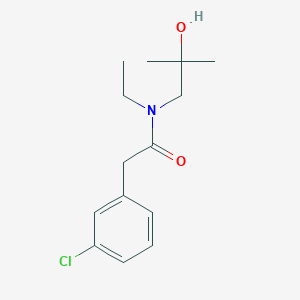
Sodium (R)-2,3-bis(octanoyloxy)propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate is a synthetic compound with a complex molecular structure It is characterized by the presence of phosphate and octanoyloxy groups attached to a propyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(octanoyloxy)propyl phosphate typically involves the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment to maintain reaction efficiency and product purity.
化学反応の分析
Types of Reactions
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its therapeutic potential and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Sodium ®-2,3-bis(octanoyloxy)propyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often participating in phosphorylation and dephosphorylation processes that regulate various biochemical pathways.
類似化合物との比較
Similar Compounds
- Sodium dihydrogen phosphate
- Sodium phosphate dibasic
- Sodium phosphate monobasic
Uniqueness
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate is unique due to its specific molecular structure, which combines the properties of phosphate and octanoyloxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not be able to fulfill.
特性
分子式 |
C19H35Na2O8P |
|---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
disodium;[(2R)-2,3-di(octanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C19H37O8P.2Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H2,22,23,24);;/q;2*+1/p-2/t17-;;/m1../s1 |
InChIキー |
GBZZUCZORHEYPD-ZEECNFPPSA-L |
異性体SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC.[Na+].[Na+] |
正規SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


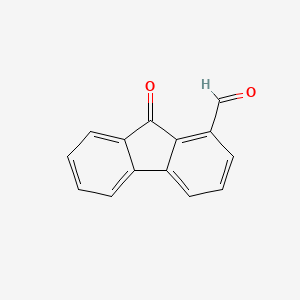

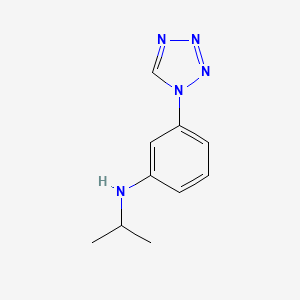
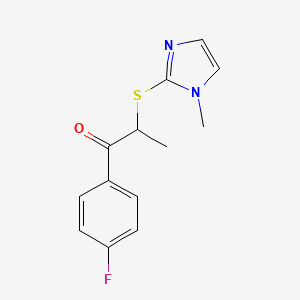
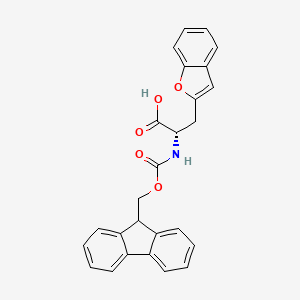
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
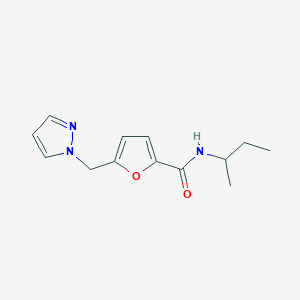
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
